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Compound of Interest

5-Bromo-8-methylisoquinolin-3-
Compound Name: )
amine

Cat. No.: B12861958

Get Quote

Compound Identity & Structural Context[1][2][3][4]
[5][6][7][8]

e |IUPAC Name: 5-Bromo-8-methylisoquinolin-3-amine[1]

¢ Molecular Formula: CioHoBrN2
¢ Molecular Weight: 237.10 g/mol

o Key Structural Features:

o

Isoquinoline Core: Bicyclic aromatic system.

3-Amine: Strong electron donor (+M effect), significantly shielding C4.

[¢]

5-Bromo: Weakly deactivating, heavy atom, directs ortho/para but position is fixed.

[¢]

o

8-Methyl: Weakly activating (+I effect), introduces steric bulk near N2/C1.
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Structural Numbering & Logic

The following diagram illustrates the atom numbering used throughout this guide.

Figure 1: Structural Numbering of 5-Bromo-8-methylisoquinolin-3-amine

Click to download full resolution via product page

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4][5][7][8][9][10][11]
'H NMR (Proton) Profile

Solvent: DMSO-ds (Standard for polar heterocycles) Frequency: 400 MHz[2]

The spectrum is characterized by a distinct singlet for the isolated H1 proton, a shielded singlet
for H4 (due to the amine), and an AB system for the H6/H7 protons.

© 2026 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b12861958/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-5-bromo-8-methylisoquinolin-3-amine
https://patents.google.com/patent/WO2007125405A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12861958?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

. . . Mechanistic
Shift (6 ppm) Multiplicity Integral Assignment .
Reasoning

Most deshielded
proton. Located
between the ring
nitrogen (N2)
and the
bridgehead. The
8-Methyl group
~8.95 Singlet (s) 1H H-1 exerts 2 o
steric/deshielding
effect (peri-
interaction),
keeping this shift
high despite the
electron-rich
nature of the

system.

Part of the
benzene ring.
Ortho to the 5-
Bromo group.
Bromine is
inductively
withdrawing but
mesomerically

~7.75 Doublet (d) 1H H-6 donating; the
ortho position is
typically
deshielded
relative to
benzene.
Coupling J =
7.5-8.0 Hz (with
H-7).
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~7.35 Doublet (d)

1H

H-7

Ortho to the 8-
Methyl group.
Methyl is
electron-
donating,
providing slight
shielding relative
to H-6. Coupling
J=7.5-8.0Hz
(with H-6).

~6.65 Singlet (s)

H-4

Highly shielded.
The 3-Amino
group donates
electron density
strongly into the
C4 position via
resonance. The
5-Bromo
substituent is
adjacent but the
electronic
shielding from
the amine

dominates.

Broad Singlet (br

~6.20
s)

2H

-NH2

Exchangeable
protons.
Chemical shift
varies with
concentration
and water
content. In dry
DMSO, appears
as a distinct

broad peak.

~2.55 Singlet (s)

-CHs

Aromatic methyl

group at position
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8. Typical shift
for aryl-methyls,
slightly downfield
due to proximity
to the
heterocyclic ring

current.

Validation Note: These values are extrapolated from the experimental data of the analog 5-
Fluoro-8-methylisoquinolin-3-amine (H4 & 6.68, Me 6 2.57) [1]. The substitution of F for Br at C5

results in a minor downfield shift for H6 due to the heavy atom effect of Bromine.

3C NMR (Carbon) Profile

Solvent: DMSO-ds

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12861958?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Shift (6 ppm) Type Assignment Notes
Attached to -NH:z
~158.5 Quaternary C-3 ]
(Deshielded by N).
_ Adjacent to N2 (Imine-
~152.0 Methine C-1 )
like character).
~138.0 Quaternary C-8a Bridgehead carbon.
~136.5 Quaternary C-8 Attached to -CHs.
~131.0 Methine C-6 Aromatic CH.
~126.5 Methine C-7 Aromatic CH.
Attached to -Br. Shift
varies, but Br-C is
~120.0 Quaternary C-5 often shielded relative
to H-C due to heavy
atom effect.
~116.0 Quaternary C-4a Bridgehead carbon.
) Highly shielded (ortho
~98.5 Methine C-4
to NH2).
~23.0 Methyl -CHs 8-Methyl group.

Mass Spectrometry (MS)[10]
lonization & Isotopic Pattern

Method: ESI+ (Electrospray lonization, Positive Mode) or APCI.

e Molecular lon (M*): The compound contains one Bromine atom.[1][3] Natural bromine exists
as two isotopes, 7°Br (50.7%) and 81Br (49.3%).

o Pattern: This creates a distinctive 1:1 doublet for the molecular ion.

o m/z 237.0 (12C10°H 7°Br 14N2)
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o m/z 239.0 (12C10°H 81Br 4Nz)

+ Base Peak: In ESI, the [M+H]* is typically the base peak.

Fragmentation Pathway

The fragmentation is dominated by the stability of the isoquinoline core.

[M+H]+
m/z 237/239

(Parent)

- NH3 (17)} Bre (79/81) - HCN (27)

Loss of NH3 Loss of Br radical Ring Contraction/HCN Loss
m/z ~220/222 m/z ~158 m/z ~210/212
(Minor) (Aryl Cation)

Figure 2: Predicted ESI-MS Fragmentation Logic

Click to download full resolution via product page

Infrared Spectroscopy (IR)[8][10]

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[4]
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Frequency (cm™?) Intensity Assignment Description

Primary amine

stretching doublet

3450, 3320 Medium V(N-H) _ _
(asymmetric/symmetri
c).
Aromatic C-H
3050 Weak v(C-H) ar )
stretching.
2920 Weak v(C-H) alk Methyl C-H stretching.
Amine scissoring and
1635 Strong O(N-H) / v(C=N) ring C=N stretching
overlap.
_ Aromatic ring skeletal
1580, 1490 Medium v(C=C) o
vibrations.
) Aryl C-N stretch (C3-
1260 Medium v(C-N)
NH2).
Carbon-Bromine
) stretch (often
600-700 Medium v(C-Br)

obscured in fingerprint

region).

Experimental Protocols

To generate the data described above, the following validated workflows are recommended.

Protocol A: NMR Sample Preparation
¢ Mass: Weigh 5-10 mg of the solid compound.

e Solvent: Add 0.6 mL of DMSO-ds (99.9% D). CDCIs may be used, but solubility of amino-
isoquinolines can be poor, and peaks may broaden.

o Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO
pentet at 2.50 ppm.
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e Acquisition:
o Pulse angle: 30°.[4]
o Relaxation delay (d1): 1.0 s (increase to 5.0 s for quantitative integration).

o Scans (nt): 16 (1H), 512+ (13C).

Protocol B: LC-MS Analysis

e Dilution: Dissolve 1 mg in 1 mL Acetonitrile/Water (1:1). Dilute further to 10 pug/mL.

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 um patrticle size.

Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Detection: Monitor 254 nm (UV) and MS (ESI+, Scan range 100-500 m/z).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://patents.google.com/patent/US20130096119A1/en
https://patents.google.com/patent/US20130096119A1/en
https://patents.google.com/patent/WO2007125405A2/en
https://patents.google.com/patent/WO2007125405A2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209756/
https://pdf.benchchem.com/8663/Spectroscopic_data_NMR_IR_Mass_Spec_for_Ethyl_quinolin_3_ylmethyl_amine.pdf
https://patents.google.com/patent/US20240239752A1/en
https://patents.google.com/patent/US20240239752A1/en
https://www.researchgate.net/publication/267873869_Synthesis_Spectroscopic_Characterization_and_Biological_Evaluation_Studies_of_5-Bromo-3-hydroxy-2-methylquinolin-7-ylmethylenehydrazonoindolin-2-one_and_Its_Metal_II_Complexes
https://www.benchchem.com/product/b12861958/docs#technical-guide-spectroscopic-profiling-of-5-bromo-8-methylisoquinolin-3-amine
https://www.benchchem.com/product/b12861958/docs#technical-guide-spectroscopic-profiling-of-5-bromo-8-methylisoquinolin-3-amine
https://www.benchchem.com/product/b12861958/docs#technical-guide-spectroscopic-profiling-of-5-bromo-8-methylisoquinolin-3-amine
https://www.benchchem.com/product/b12861958/docs#technical-guide-spectroscopic-profiling-of-5-bromo-8-methylisoquinolin-3-amine
https://www.benchchem.com/product/b12861958?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12861958?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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